molecular formula C19H21ClN4O6S B2587157 N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride CAS No. 1217062-53-7

N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride

Cat. No.: B2587157
CAS No.: 1217062-53-7
M. Wt: 468.91
InChI Key: OPBXHZSGGPFDOH-UHFFFAOYSA-N
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Description

N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride is a synthetic chemical compound of significant interest in medicinal chemistry and biochemical research. Its molecular structure incorporates a 5-nitrofuran moiety, a group historically associated with antimicrobial activity . Nitrofuran derivatives are known to be activated by bacterial nitroreductase enzymes, leading to the generation of reactive intermediates that can inhibit multiple bacterial cellular processes, including DNA, RNA, and protein synthesis . The compound also features a 6-methoxybenzothiazole unit, a privileged scaffold in drug discovery often found in molecules that modulate kinase activity . Research into analogous benzothiazole derivatives has shown promise in the development of potent and selective allosteric inhibitors, such as JNK (c-Jun N-terminal kinase) inhibitors, which are investigated for potential applications in conditions like type-2 diabetes, inflammation, and cancer . The integration of these two pharmacophores, linked through a morpholinoethyl-carboxamide group, makes this compound a valuable chemical tool for probing new biological pathways, investigating multi-target therapeutic strategies, and conducting structure-activity relationship (SAR) studies. It is strictly intended for laboratory research applications. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-5-nitrofuran-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O6S.ClH/c1-27-13-2-3-14-16(12-13)30-19(20-14)22(7-6-21-8-10-28-11-9-21)18(24)15-4-5-17(29-15)23(25)26;/h2-5,12H,6-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBXHZSGGPFDOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC=C(O4)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Nitrofuran Moieties

Compounds 12 and 13 () share the 5-nitrofuran group but differ in core structure and substituents:

  • 12: N-(4-Fluorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide
  • 13: N-(4-Chlorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide

Key Differences :

  • Core Structure: The target compound’s benzo[d]thiazole core replaces the thiazolidinone ring in 12/13, increasing aromaticity and planarity, which may enhance binding to hydrophobic pockets.
  • Substituents: The morpholinoethyl group in the target replaces the fluorophenyl/chlorophenyl groups in 12/13, likely improving water solubility and reducing cytotoxicity associated with halogenated aromatics.
  • Salt Form : The hydrochloride salt further enhances solubility compared to neutral 12/13 .

Thiazole-Containing Bioactive Compounds

Dasatinib Monohydrate ()

A tyrosine kinase inhibitor with a thiazolecarboxamide core. While structurally distinct from the target compound, both share:

  • Thiazole Ring : Critical for target binding.
  • Substituent Effects: Dasatinib’s piperazinyl group enhances solubility, similar to the morpholinoethyl group in the target. Functional Contrast:
Compound 11 ()

rel-(5R,6S,7S)-N-(4-Methylphenyl)-7-(4-methoxyphenyl)-2-oxo-5-phenyl-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carboxamide Comparison Highlights:

  • Activity : Tested for antioxidant (DPPH assay, 70% scavenging at 250 μM) and anti-inflammatory (47% edema reduction) effects.
  • Structural Contrast: The thiopyrano-thiazole core lacks the nitro group but includes methoxyphenyl substituents, which may contribute to its antioxidant activity. The target’s nitro group could redirect bioactivity toward redox-based mechanisms .

Table 2: Pharmacological Comparison

Compound Antioxidant Activity (DPPH) Anti-Inflammatory Activity Proposed Mechanism
Target Compound N/A N/A Hypothesized antimicrobial
11 () 70% scavenging at 250 μM 47% edema reduction Radical scavenging
12/13 () Not tested Not tested Antimicrobial (speculative)

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